![molecular formula C8H12O2 B13491509 1-Methyl-2-oxabicyclo[2.2.2]octan-3-one](/img/structure/B13491509.png)
1-Methyl-2-oxabicyclo[2.2.2]octan-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-2-oxabicyclo[2.2.2]octan-3-one is a bicyclic lactone compound with a unique structure that includes an oxygen bridge. This compound is known for its stability and reactivity, making it a valuable subject of study in various fields of chemistry and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Methyl-2-oxabicyclo[2.2.2]octan-3-one can be synthesized through ring-opening polymerization (ROP) of bridged or fused bicyclic lactones. The process can be initiated by n-butyl lithium or catalyzed by trifluoromethanesulfonic acid in the presence of benzyl alcohol . Another method involves the use of sodium methoxide or organic superbase, which results in both cis and trans isomeric structural units .
Industrial Production Methods: Industrial production of this compound typically involves controlled ring-opening polymerization under specific conditions to ensure high yield and purity. The stereochemistry of the alicyclic structures can be regulated by varying the polymerization conditions .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Methyl-2-oxabicyclo[2.2.2]octan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the compound’s structure, leading to the formation of different derivatives.
Substitution: Substitution reactions can occur at various positions on the bicyclic ring, leading to the formation of new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve halogens or other nucleophiles under specific conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce alcohols or other reduced derivatives.
Wissenschaftliche Forschungsanwendungen
1-Methyl-2-oxabicyclo[2.2.2]octan-3-one has a wide range of scientific research applications, including:
Chemistry: It is used as a monomer in the synthesis of polyesters with superior mechanical and thermal properties.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Wirkmechanismus
The mechanism of action of 1-Methyl-2-oxabicyclo[2.2.2]octan-3-one involves its ability to undergo ring-opening polymerization, which allows it to form polyesters with unique properties. The stereochemistry of the alicyclic structures plays a significant role in determining the polymer’s properties, which can be regulated by varying the polymerization conditions .
Vergleich Mit ähnlichen Verbindungen
2-Oxabicyclo[2.2.2]octane: This compound is a bioisostere of the phenyl ring and has been used in drug discovery projects.
1,3,3-Trimethyl-2-oxabicyclo[2.2.2]octane: Known for its use in various chemical reactions and industrial applications.
2-Oxabicyclo[2.2.2]octan-6-one: Another similar compound with unique properties and applications.
Uniqueness: 1-Methyl-2-oxabicyclo[2.2.2]octan-3-one stands out due to its specific structure and reactivity, which allows for the synthesis of polyesters with superior mechanical and thermal properties. Its ability to undergo ring-opening polymerization under various conditions makes it a versatile compound in both research and industrial applications .
Eigenschaften
Molekularformel |
C8H12O2 |
|---|---|
Molekulargewicht |
140.18 g/mol |
IUPAC-Name |
1-methyl-2-oxabicyclo[2.2.2]octan-3-one |
InChI |
InChI=1S/C8H12O2/c1-8-4-2-6(3-5-8)7(9)10-8/h6H,2-5H2,1H3 |
InChI-Schlüssel |
LXTUZAQFOHSOAI-UHFFFAOYSA-N |
Kanonische SMILES |
CC12CCC(CC1)C(=O)O2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Benzyl-4-[4-fluoro-3-(trifluoromethyl)phenyl]pyrrolidine hydrochloride](/img/structure/B13491435.png)
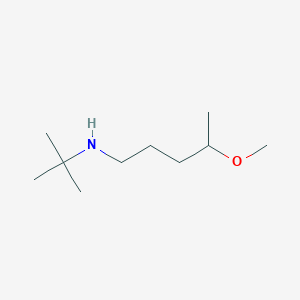


![2-[5-(2,3-dihydro-1,4-benzodioxin-5-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B13491461.png)
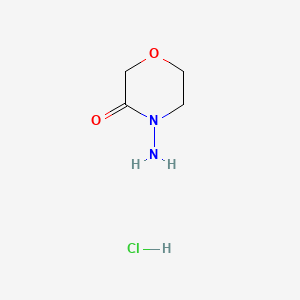
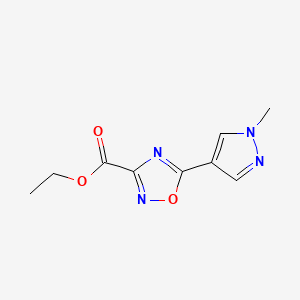
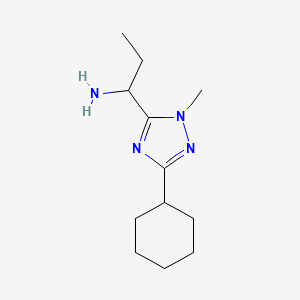
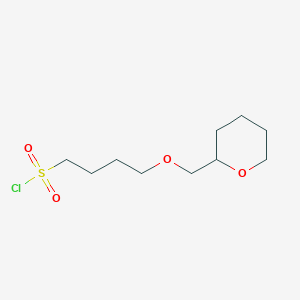
![6-chloro-N-[4-(4-ethenylphenyl)-1,3-thiazol-2-yl]pyridin-3-amine hydrochloride](/img/structure/B13491488.png)
![trans-[4-(2-Bromoacetyl)cyclohexyl]carbamic acid tert-butyl ester](/img/structure/B13491491.png)
![dimethyl[(1H-pyrazol-4-yl)methyl]amine](/img/structure/B13491499.png)
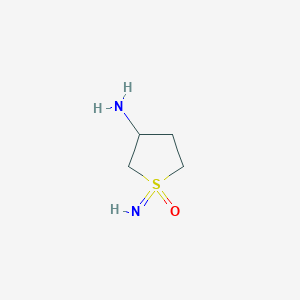
![3-Nitroso-3-azabicyclo[3.1.0]hexane](/img/structure/B13491516.png)
